molecular formula C5H10O B3055297 2-Butene, 2-methoxy- CAS No. 6380-95-6

2-Butene, 2-methoxy-

Cat. No.: B3055297
CAS No.: 6380-95-6
M. Wt: 86.13 g/mol
InChI Key: JWBPCSXRWORRAI-SNAWJCMRSA-N
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Description

2-Butene, 2-methoxy- is an organic compound with the molecular formula C5H10O. It is also known as 2-methoxybut-2-ene. This compound is a type of alkene with a methoxy group attached to the second carbon of the butene chain. It exists in different stereoisomeric forms, including the (Z)- and (E)- isomers .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Butene, 2-methoxy- can be synthesized through the dehydration of 2-methoxy-2-butanol. This reaction typically involves heating the alcohol in the presence of a strong acid, such as sulfuric acid or phosphoric acid, at high temperatures. The reaction proceeds via an elimination mechanism, where the hydroxyl group is protonated and subsequently eliminated as water, forming the double bond .

Industrial Production Methods

Industrial production of 2-Butene, 2-methoxy- often involves similar dehydration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and distillation columns helps in the efficient separation and purification of the product.

Chemical Reactions Analysis

Types of Reactions

2-Butene, 2-methoxy- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Epoxides: Formed through oxidation reactions.

    Alkanes: Formed through reduction reactions.

    Substituted Alkenes: Formed through nucleophilic substitution reactions.

Scientific Research Applications

2-Butene, 2-methoxy- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Butene, 2-methoxy- in chemical reactions typically involves the formation of a carbocation intermediate. For example, in the acid-catalyzed hydration reaction, the double bond is protonated to form a carbocation, which then reacts with water to form the corresponding alcohol . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

2-Butene, 2-methoxy- can be compared with other similar compounds such as:

These compounds share similar chemical properties but differ in their reactivity and applications due to the different alkoxy groups attached to the butene chain.

Properties

CAS No.

6380-95-6

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

IUPAC Name

(E)-2-methoxybut-2-ene

InChI

InChI=1S/C5H10O/c1-4-5(2)6-3/h4H,1-3H3/b5-4+

InChI Key

JWBPCSXRWORRAI-SNAWJCMRSA-N

Isomeric SMILES

C/C=C(\C)/OC

SMILES

CC=C(C)OC

Canonical SMILES

CC=C(C)OC

Pictograms

Flammable; Irritant; Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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